2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid
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Overview
Description
2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H7I2NO2 and a molecular weight of 402.96 g/mol It is a derivative of nicotinic acid, characterized by the presence of two iodine atoms and two methyl groups on the pyridine ring
Preparation Methods
The synthesis of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is usually heated to facilitate the iodination process. After completion, the product is purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atoms. Reagents such as potassium permanganate and sodium borohydride are commonly used for these reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other derivatives.
Scientific Research Applications
2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
The mechanism of action of 2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atoms and carboxylic acid group play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,5-Diiodo-4,6-dimethylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2,5-Diiodo-4-methylpyridine-3-carboxylic acid: This compound has one less methyl group, which may affect its chemical reactivity and biological activity.
2,5-Diiodo-4,6-dimethylpyridine:
4,6-Dimethylpyridine-3-carboxylic acid: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
Properties
IUPAC Name |
2,5-diiodo-4,6-dimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7I2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZFVCVQZZTONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7I2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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